molecular formula C13H19NO9 B7821818 Adrenaline bitartrate

Adrenaline bitartrate

Cat. No. B7821818
M. Wt: 333.29 g/mol
InChI Key: YLXIPWWIOISBDD-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epinephrine Bitartrate is the bitartrate salt form of epinephrine, a direct-acting sympathomimetic amine with bronchodilator and vasoconstricting activity. Epinephrine bitartrate acts on both alpha and beta adrenergic receptors. By stimulating alpha adrenergic receptors locally, this agent causes vasoconstriction and reduces vascular blood flow. Administered in the conjunctiva, epinephrine bitartrate induces vasoconstriction and decreases the production of aqueous humor mediated through alpha-adrenergic receptors. Through its beta-stimulating actions, this agent relaxes bronchial smooth muscle and causes bronchodilation.
The active sympathomimetic hormone from the ADRENAL MEDULLA. It stimulates both the alpha- and beta- adrenergic systems, causes systemic VASOCONSTRICTION and gastrointestinal relaxation, stimulates the HEART, and dilates BRONCHI and cerebral vessels. It is used in ASTHMA and CARDIAC FAILURE and to delay absorption of local ANESTHETICS.

Scientific Research Applications

Ocular Hypotensive and Mydriatic Responses

Adrenaline bitartrate, when applied topically to the eyes of albino rabbits, induces a concentration-related increase in pupil diameter and a decrease in ocular tension. This effect is significant and highlights the potential use of adrenaline bitartrate in ophthalmic applications (Lamble, 1973).

Influence on Corticotropin-Releasing Hormone-Producing Neurons

Research shows that adrenaline bitartrate stimulates corticotropin-releasing hormone (CRH-41) from hypothalamic neurons. This effect is observed when adrenaline is infused centrally, but not distally, indicating its specific action on CRH-41-producing neurons (Barbanel et al., 1991).

Spectrophotometric Method for Determination

A spectrophotometric method for the determination of adrenaline bitartrate and isoprenaline sulfate has been developed. This method is based on the oxidation reaction in aqueous solutions, demonstrating its application in pharmaceutical analysis (El-Shabouri et al., 1988).

Influence on Blood Pressure

Studies have investigated the relationship between circulating adrenaline and blood pressure in normotensive and hypertensive rats. This research is crucial in understanding the cardiovascular effects of adrenaline bitartrate (Jablonskis & Howe, 1994).

Cardiopulmonary Resuscitation

Adrenaline bitartrate is used in treating cardiac arrest, with studies exploring its effect on survival in out-of-hospital cardiac arrest. This research contributes to our understanding of the role of adrenaline in emergency medical care (Jacobs et al., 2011).

Role in Noradrenaline Release

Research has shown that adrenaline bitartrate can modulate noradrenaline release in vivo through presynaptic β2-adrenoceptors, suggesting its role in sympathetic nerve functioning (Schmidt et al., 1984).

Pupil and Tension Responses in Rabbit Eye

Adrenaline bitartrate's effect on pupil and tension responses in rabbit eyes has been studied, providing insights into its ocular pharmacological applications (Lamble, 1974).

properties

IUPAC Name

2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXIPWWIOISBDD-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Epinephrine hydrogen tartrate

CAS RN

51-42-3
Record name Epinephrine hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adrenaline bitartrate
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Adrenaline bitartrate

Citations

For This Compound
2,180
Citations
JW Lamble - Experimental Eye Research, 1973 - Elsevier
… Single topical treatment with l-adrenaline bitartrate in eyes of … 0·5%) concentration of l-adrenaline bitartrate, equal to the first, … 0·25% l-Adrenaline bitartrate applied 3 hr after 0·5% caused …
Number of citations: 9 www.sciencedirect.com
JW Lamble - Experimental Eye Research, 1977 - Elsevier
A 2·5% solution of thymoxamine hydrochloride applied topically to the eyes of conscious rabbits did not affect ocular tension. When 2·5% thymoxamine was administered prior to 0·5% …
Number of citations: 9 www.sciencedirect.com
JW Lamble - Experimental Eye Research, 1974 - Elsevier
… (-)-Adrenaline bitartrate (Sigma) and propranolol hydrochloride (I-isopropylamino-3(naphth-… mydriatic responses of the rabbit to topically applied l-adrenaline bitartrate. Exp. Eye Res. …
Number of citations: 13 www.sciencedirect.com
BT Donovan, GW Harris - The Journal of Physiology, 1956 - ncbi.nlm.nih.gov
… of adrenaline bitartrate were made … adrenaline bitartrate injected into six rabbits was increased correspondingly. However, none of the eleven animals injected with adrenaline bitartrate …
Number of citations: 33 www.ncbi.nlm.nih.gov
JW Lamble - Experimental Eye Research, 1974 - Elsevier
… The hypotensive effect of 0·25% (−)-adrenaline bitartrate was augmented in the eyes which had received guanethidine and also in the opposite eyes, although mydriatic effect was …
Number of citations: 5 www.sciencedirect.com
SR El-Shabouri, SA Hussein… - Journal of the …, 1988 - academic.oup.com
… Accurately weigh 25 mg adrenaline bitartrate and transfer to 25 mL volumetric flask. … Accurately weigh 25 mg adrenaline bitartrate and transfer to 25 mL volumetric flask. Dissolve in …
Number of citations: 5 academic.oup.com
S Rudra, D Mukherjee, M Dutta, AK Ghosh, M Dey… - J. Pharm …, 2014 - researchgate.net
… adrenaline bitartrate, daily, at a dose of 0.25mg/kg bw, sc, for a period of 15 days. At this dose of adrenaline bitartrate… fed orally) 30min prior to adrenaline bitartrate injection. The animals …
Number of citations: 12 www.researchgate.net
J Henderson, AS Freedberg - Analytical Chemistry, 1955 - ACS Publications
… prepared from crystalline adrenaline bitartrate or free adrenalinein 2% acetic acid. Two tenths of a milliliter of hydrochloric acid and methanol were …
Number of citations: 16 pubs.acs.org
JM Hagen - Biochemical Pharmacology, 1959 - Elsevier
… 4 PLg of base per ml; adrenaline bitartrate, 4pg of base per ml; pilocarpine hydrochloride, 4 pg of base per ml; sodium tartrate, 4 pg of acid per ml. …
Number of citations: 2 www.sciencedirect.com
WG Nayler - Australian Journal of Experimental Biology & …, 1956 - search.ebscohost.com
… Solutions of adrenaline (as base adrenaline BP) and noradrenaline (as noradrenaline bitartrate) were prepared in the standard perfusion fluid to which tseorbie acid …
Number of citations: 2 search.ebscohost.com

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